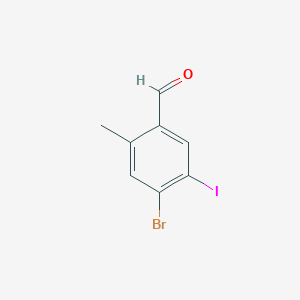
4-Bromo-5-iodo-2-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-iodo-2-methylbenzaldehyde is an organic compound with the molecular formula C8H6BrIO It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, iodine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromo-5-iodo-2-methylbenzaldehyde involves the selective oxidation of 4-bromo-5-iodo-2-methylbenzyl alcohol. The reaction typically uses an oxidizing agent such as Oxone (potassium peroxymonosulfate) in the presence of a catalyst like 2-iodoxy-5-methylbenzenesulfonic acid. The reaction is carried out in acetonitrile at elevated temperatures, followed by purification steps to isolate the desired aldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale oxidation reactions with appropriate safety and environmental controls to manage the use of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-iodo-2-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Substitution: The bromine and iodine substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Bromo-5-iodo-2-methylbenzoic acid.
Reduction: 4-Bromo-5-iodo-2-methylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Bromo-5-iodo-2-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be employed in cross-coupling reactions, such as the Suzuki or Stille coupling, to form carbon-carbon bonds.
Biology: Potential use in the development of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives for potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-5-iodo-2-methylbenzaldehyde depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and iodine substituents, which can stabilize intermediates in various reactions. The aldehyde group is also highly reactive, allowing it to participate in nucleophilic addition and condensation reactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylbenzaldehyde: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
5-Bromo-2-formyltoluene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Bromo-4-methylbenzaldehyde: Another isomer with different substitution positions, affecting its chemical behavior.
Uniqueness
4-Bromo-5-iodo-2-methylbenzaldehyde is unique due to the presence of both bromine and iodine substituents, which provide distinct electronic and steric effects. This makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations.
Properties
Molecular Formula |
C8H6BrIO |
|---|---|
Molecular Weight |
324.94 g/mol |
IUPAC Name |
4-bromo-5-iodo-2-methylbenzaldehyde |
InChI |
InChI=1S/C8H6BrIO/c1-5-2-7(9)8(10)3-6(5)4-11/h2-4H,1H3 |
InChI Key |
JIHNJBSJBVMHPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















